molecular formula C21H22ClN3O2 B4585063 N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide

N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide

Cat. No. B4585063
M. Wt: 383.9 g/mol
InChI Key: CZNRMLFUROBSKK-CYVLTUHYSA-N
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Description

N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide, also known as MLN8237, is a small-molecule inhibitor of Aurora A kinase. It was initially developed as an anti-cancer drug, and its potential applications in scientific research have been extensively studied.

Scientific Research Applications

Structure-Affinity Relationship Studies

One study focuses on the structure-affinity relationship, exploring compounds as potent and selective ligands for dopamine receptors, which are crucial in neurological research. The study elaborates on modifications of the piperazine ring and its impact on affinity and selectivity, highlighting the significance of structural changes in designing receptor-specific drugs (Leopoldo et al., 2002).

Molecular Interaction Studies

Another study examines the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, emphasizing the importance of conformational analysis and pharmacophore modeling. This research aids in understanding drug-receptor interactions, contributing to the development of targeted therapies (Shim et al., 2002).

Synthesis and Antipathogenic Activity

Research on thiourea derivatives, including compounds with chlorophenyl groups, demonstrates significant antipathogenic activity, particularly against biofilm-forming bacteria. These findings suggest potential applications in developing antimicrobial agents with specific mechanisms of action (Limban et al., 2011).

Antimicrobial Activities of Triazole Derivatives

A study on triazole derivatives, including those with a 4-chlorophenyl component, shows good to moderate antimicrobial activities against various microorganisms. This research contributes to the search for new antimicrobial agents, particularly in addressing drug-resistant infections (Bektaş et al., 2010).

Chemical Synthesis and Screening

Further, the synthesis and bioactivity studies of benzamides and their metal complexes, including those with chlorophenyl components, highlight their potential in developing new materials with specific biological activities. These studies lay the groundwork for exploring novel therapeutic agents and materials with customized properties (Khatiwora et al., 2013).

properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-11-13-25(14-12-24)21(27)19(15-16-7-9-18(22)10-8-16)23-20(26)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNRMLFUROBSKK-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide
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N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide

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